

# Micronization Enhances Diosmin Bioavailability: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diosmin*

Cat. No.: *B1670713*

[Get Quote](#)

A comprehensive review of experimental data indicates that micronization significantly improves the oral bioavailability of **diosmin**, a flavonoid widely used in the management of venous disorders. This improvement is evidenced by increased absorption and higher plasma concentrations of its active metabolite, diosmetin, compared to standard, non-micronized formulations.

Micronization, a process of reducing the particle size of a compound, enhances the dissolution rate and surface area for absorption of poorly soluble substances like **diosmin**.<sup>[1][2]</sup> This guide provides a comparative analysis of the bioavailability of micronized versus standard **diosmin**, presenting key pharmacokinetic data and experimental methodologies for researchers, scientists, and drug development professionals.

## Pharmacokinetic Profile Comparison

The oral bioavailability of **diosmin** is primarily assessed by measuring the plasma concentration of its aglycone metabolite, diosmetin, as **diosmin** itself is not directly absorbed.<sup>[3][4][5]</sup> Key pharmacokinetic parameters such as maximum plasma concentration (C<sub>max</sub>), time to reach maximum concentration (T<sub>max</sub>), and the area under the plasma concentration-time curve (AUC) are used to compare the extent and rate of absorption.

A pivotal study by Garner et al. (2002) directly compared the absorption of micronized and non-micronized <sup>14</sup>C-labeled **diosmin** in healthy volunteers. The results demonstrated a statistically significant increase in absorption for the micronized form.

Table 1: Comparative Absorption of Micronized vs. Non-Micronized **Diosmin** (Data from Garner et al., 2002)

Formulation	Mean Particle Size	Absorption (% of Administered Dose)
Non-Micronized Diosmin	36.5 $\mu$ m	32.7 $\pm$ 18.8%
Micronized Diosmin	1.79 $\mu$ m	57.9 $\pm$ 20.2%

Further advancements in formulation have led to the development of enhanced micronized **diosmin** preparations. A study by Russo et al. (2018) compared a formulated micronized **diosmin** complex ( $\mu$ Smin® Plus) to a standard unformulated micronized **diosmin**. This study provides valuable insights into the impact of formulation technologies on bioavailability.

Table 2: Pharmacokinetic Parameters of Formulated Micronized **Diosmin** vs. Unformulated Micronized **Diosmin** (Data from Russo et al., 2018)

Formulation	Cmax (ng/mL)	Tmax (h)	AUC <sub>0-t</sub> (ng·h/mL)	Relative Bioavailability
Unformulated Micronized Diosmin	2.4 $\pm$ 1.9	2.2 $\pm$ 2.9	31.9 $\pm$ 100.4	-
Formulated Micronized Diosmin ( $\mu$ Smin® Plus)	50.3 $\pm$ 22.6	2.2 $\pm$ 2.9	298.4 $\pm$ 163.7	9.4-fold higher

The data clearly indicates that while standard micronization improves absorption compared to non-micronized forms, advanced formulations can further enhance the bioavailability of **diosmin** significantly.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The following are summaries of the methodologies employed in the key comparative bioavailability studies cited.

## Study 1: Comparison of Micronized vs. Non-Micronized <sup>14</sup>C-Diosmin (Garner et al., 2002)[6]

- Study Design: A double-blind, crossover study involving 12 healthy male volunteers.[6]
- Investigational Products:
  - Tablets containing 500 mg of non-micronized <sup>14</sup>C-**diosmin** (mean particle size = 36.5 µm). [6]
  - Tablets containing 500 mg of micronized <sup>14</sup>C-**diosmin** (mean particle size = 1.79 µm).[6]
- Administration: A single oral dose of each formulation was administered with a washout period between treatments.[6]
- Sample Analysis: Total radioactivity was measured in urine and feces using accelerator mass spectrometry and liquid scintillation counting to determine the extent of absorption.[6]
- Primary Endpoint: The percentage of the administered radioactive dose excreted in the urine was used as the measure of absorption.[6]

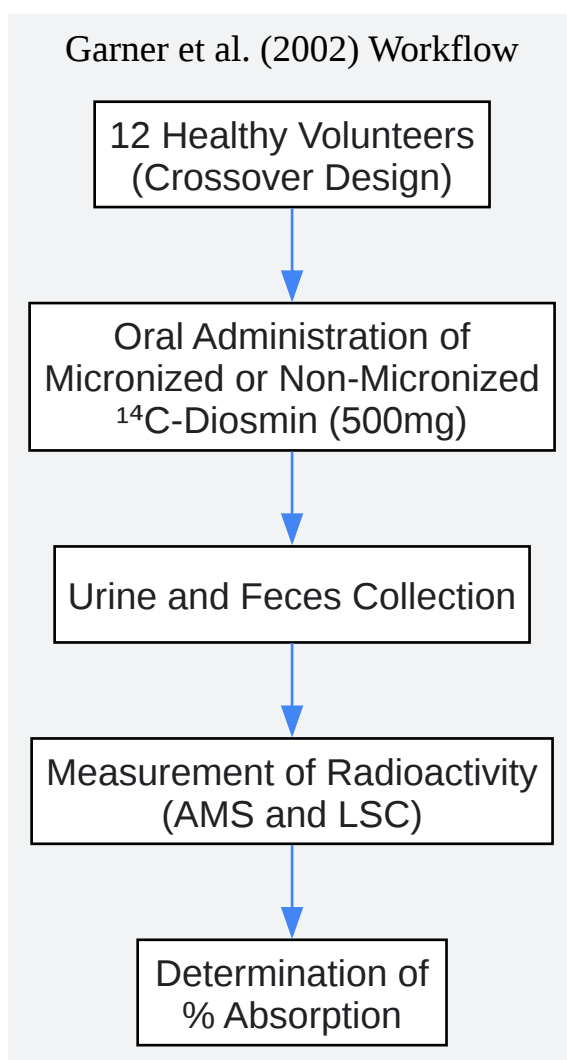
## Study 2: Comparative Bioavailability of Two Micronized Diosmin Formulations (Russo et al., 2018)[3][4][5]

- Study Design: A double-blind, two-period, crossover clinical trial in 16 healthy volunteers.[4][5]
- Investigational Products:
  - Test Formulation: µSmin® Plus, a micronized **diosmin** flavonoid complex with a buffering agent.[3][4]
  - Reference Formulation: Unformulated micronized **diosmin**. [3][4]

- Administration: Single oral administration of each formulation with a 2-week washout period.  
[4][5]
- Sample Collection: Blood samples were collected at predetermined time points.[7]
- Sample Analysis: Plasma concentrations of diosmetin were measured using high-performance liquid chromatography-mass spectrometry (HPLC-MS) after enzymatic deconjugation with  $\beta$ -glucuronidase.[3][4][5]
- Pharmacokinetic Analysis: C<sub>max</sub>, T<sub>max</sub>, and AUC were calculated from the plasma concentration-time profiles of diosmetin.[7]

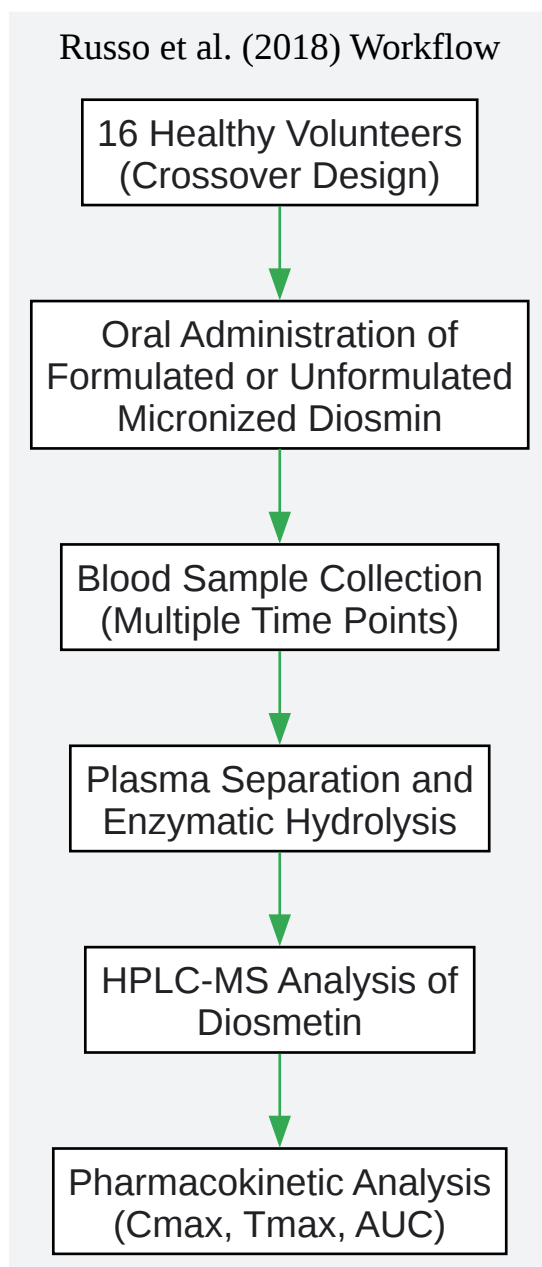
## Experimental Workflows

The following diagrams illustrate the workflows of the key experimental studies.



[Click to download full resolution via product page](#)

Caption: Workflow of the Garner et al. (2002) study.



[Click to download full resolution via product page](#)

Caption: Workflow of the Russo et al. (2018) study.

## Conclusion

The available evidence strongly supports the conclusion that micronization is a critical factor in enhancing the oral bioavailability of **diosmin**. The reduction in particle size leads to a significant increase in absorption compared to non-micronized forms. Furthermore, advanced

formulation strategies applied to micronized **diosmin** can lead to even greater improvements in its pharmacokinetic profile. These findings are of significant importance for the development of more effective **diosmin**-based therapies for venous disorders.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers [mdpi.com]
- 5. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the absorption of micronized (Daflon 500 mg) and nonmicronized 14C-diosmin tablets after oral administration to healthy volunteers by accelerator mass spectrometry and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Profile of  $\mu$ SMIN Plus™, a new Micronized Diosmin Formulation, after Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Micronization Enhances Diosmin Bioavailability: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670713#comparative-bioavailability-of-micronized-versus-standard-diosmin]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)